molecular formula C8H11BrF2O2 B13199757 (3E)-1-Bromo-3-(ethoxymethylidene)-1,1-difluoropentan-2-one

(3E)-1-Bromo-3-(ethoxymethylidene)-1,1-difluoropentan-2-one

Cat. No.: B13199757
M. Wt: 257.07 g/mol
InChI Key: DISIVPCBGUIZPX-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-1-Bromo-3-(ethoxymethylidene)-1,1-difluoropentan-2-one (CAS 1069130-47-7) is a specialized bromodifluoromethyl compound with molecular formula C8H11BrF2O2 and molecular weight 257.07 g/mol . This compound features a unique molecular architecture combining bromodifluoromethyl, ketone, and ethoxymethylidene functional groups in a specific E-configuration, making it a valuable building block in synthetic organic chemistry and medicinal chemistry research . The strategic incorporation of fluorine atoms adjacent to a bromine substituent creates enhanced reactivity for substitution reactions, while the ethoxymethylidene group provides a versatile handle for further structural modifications. Researchers utilize this compound primarily as an advanced intermediate in the synthesis of complex fluorinated molecules, including potential pharmaceutical candidates, agrochemicals, and specialty materials where fluorine incorporation can dramatically alter biological activity, metabolic stability, and physicochemical properties . The compound's SMILES notation (CCC(C(C(F)(Br)F)=O)=COCC) accurately represents the stereochemical E-configuration about the double bond, which is crucial for its reactivity pattern and application specificity . Proper handling requires adherence to safety precautions as indicated by the GHS pictogram, with cold-chain transportation recommended to maintain stability and purity . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Batch-specific documentation is available to support research reproducibility and quality assurance protocols .

Properties

Molecular Formula

C8H11BrF2O2

Molecular Weight

257.07 g/mol

IUPAC Name

(3E)-1-bromo-3-(ethoxymethylidene)-1,1-difluoropentan-2-one

InChI

InChI=1S/C8H11BrF2O2/c1-3-6(5-13-4-2)7(12)8(9,10)11/h5H,3-4H2,1-2H3/b6-5+

InChI Key

DISIVPCBGUIZPX-AATRIKPKSA-N

Isomeric SMILES

CC/C(=C\OCC)/C(=O)C(F)(F)Br

Canonical SMILES

CCC(=COCC)C(=O)C(F)(F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Synthetic Method Potential Application
Target Compound ~223.0 (estimated) Br, F₂, enol ether, ketone Not specified Organic synthesis intermediate
(E)-2-(1-Bromo-1H-indol-3-yl)-... (3d) 437.0051 Br, indole, imino, ketone Multi-component reaction Pharmacological studies
1-Bromo-1-deoxy-Δ8-THC (10) ~400 (estimated) Br, tricyclic core Pd-catalyzed coupling CB2 receptor agonist
Biphenyl Oxazole (73) Not specified Br, oxazole, benzyl ether Alkylation Enzyme inhibitor

Research Findings and Implications

  • Reactivity : The target’s difluoro and bromo groups may enhance electrophilicity at the ketone, enabling nucleophilic attacks or participation in cross-coupling reactions, as seen in biphenyl oxazole synthesis .
  • Stability: The ethoxymethylidene group likely stabilizes the enol form, reducing keto-enol tautomerism compared to simpler ketones.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3E)-1-bromo-3-(ethoxymethylidene)-1,1-difluoropentan-2-one?

  • Methodology : A plausible approach involves bromination of a precursor ketone using reagents like N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., AlCl₃), followed by ethoxymethylidene introduction via Wittig or Horner-Wadsworth-Emmons reactions. Fluorination can be achieved using diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents. Optimize reaction conditions (temperature, solvent polarity) to minimize side products .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS, and purify intermediates via column chromatography.

Q. How can the stereochemistry (E/Z configuration) of the ethoxymethylidene group be confirmed?

  • Methodology : Use nuclear Overhauser effect (NOE) NMR experiments to detect spatial proximity between the ethoxy group and adjacent substituents. For definitive confirmation, X-ray crystallography is recommended. Refinement with SHELXL (part of the SHELX suite) ensures accurate structural determination .
  • Validation : Compare experimental NMR coupling constants (e.g., 3JHH^3J_{HH}) with computational predictions (DFT calculations).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Essential Tools :

  • NMR : 19F^{19}\text{F} NMR to resolve difluoromethyl signals; 1H^{1}\text{H} and 13C^{13}\text{C} NMR for backbone analysis.
  • IR : Identify carbonyl (C=O) and C-F stretches (~1680 cm⁻¹ and 1100–1250 cm⁻¹, respectively).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula.

Advanced Research Questions

Q. How do the difluoromethyl and ethoxymethylidene groups influence the compound’s electronic and steric properties?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and assess electron-withdrawing effects of fluorine.
  • Experimental Validation : Compare reaction kinetics with non-fluorinated analogs to quantify steric hindrance.
    • Key Insight : Fluorine atoms increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions .

Q. What strategies mitigate side reactions during bromination of the ketone precursor?

  • Optimization :

  • Temperature Control : Maintain sub-0°C conditions to suppress radical pathways.
  • Catalyst Selection : Use FeCl₃ instead of AlCl₃ for milder activation, reducing over-bromination.
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) improve reagent solubility and selectivity .
    • Troubleshooting : Monitor byproducts (e.g., di-brominated species) via LC-MS and adjust stoichiometry.

Q. How can contradictory crystallographic and spectroscopic data be resolved?

  • Approach :

  • Iterative Refinement : Re-examine SHELXL refinement parameters (e.g., thermal displacement factors) to address crystal packing artifacts .
  • Cross-Validation : Compare X-ray-derived bond lengths/angles with gas-phase DFT-optimized structures.
    • Case Study : If NMR suggests a different conformation, consider dynamic effects (e.g., rotational barriers) in solution vs. solid state .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.